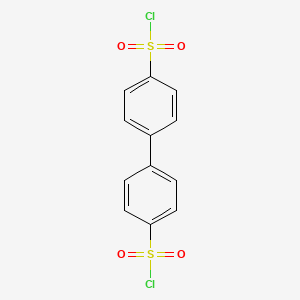

4,4'-Biphenyldisulfonyl chloride

Número de catálogo B1265690

Peso molecular: 351.2 g/mol

Clave InChI: OTFAWEIFBPUXOH-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US07053173B2

Procedure details

Under the nitrogen gas atmosphere, chloro sulfuric acid is diluted by adding chloro sulfuric acid (21.184 mmol) into methylene chloride (40 ml), and biphenyl (6.168 g, 40.00 mmol) is added gradually into a container in which diluted chloro sulfuric acid is contained keeping the temperature at 0° C., then stirred at the room temperature for 6 hours. The obtained reacted mixture is poured into brine, and deposited white insoluble is removed by suction filtration. Since the small amount of product is possible to be remained, the residue is washed well by methylene chloride. Then the filtrate is extracted by methylene chloride (150 ml×3), and the separated organic phase is dried up using magnesium sulfate. Solvent is vaporized off under vacuum condition, and the obtained crude product is isolated by a column chromatography (φ=50 mm, h=100 mm×2; CH2Cl2), further refined by recrystallization (CHCl3) and 4,4′-biphenyldisulfonylchloride is obtained as a colorless crystal (8.201 g, 23.349 mmol, 58%) (compound A).

[Compound]

Name

compound A

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

brine

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[S:1]([Cl:5])(=[O:4])(=[O:3])O.C(Cl)Cl.[C:9]1([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C(Cl)(Cl)Cl>[Cl-].[Na+].O>[C:9]1([C:15]2[CH:16]=[CH:17][C:18]([S:1]([Cl:5])(=[O:4])=[O:3])=[CH:19][CH:20]=2)[CH:14]=[CH:13][C:12]([S:1]([Cl:5])(=[O:4])=[O:3])=[CH:11][CH:10]=1 |f:4.5.6|

|

Inputs

Step One

[Compound]

|

Name

|

compound A

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

brine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

[Cl-].[Na+].O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(=O)(=O)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

21.184 mmol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(=O)(=O)Cl

|

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)Cl

|

|

Name

|

|

|

Quantity

|

6.168 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C1=CC=CC=C1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(=O)(=O)Cl

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred at the room temperature for 6 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 0° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The obtained reacted mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

deposited white insoluble is removed by suction filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

the residue is washed well by methylene chloride

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

Then the filtrate is extracted by methylene chloride (150 ml×3)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the separated organic phase is dried up

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the obtained crude product

|

Outcomes

Product

Details

Reaction Time |

6 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=C(C=C1)S(=O)(=O)Cl)C1=CC=C(C=C1)S(=O)(=O)Cl

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 23.349 mmol | |

| AMOUNT: MASS | 8.201 g | |

| YIELD: PERCENTYIELD | 58% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |